![molecular formula C8H12O2 B1446677 Spiro[2.4]heptane-4-carboxylic acid CAS No. 1497476-15-9](/img/structure/B1446677.png)
Spiro[2.4]heptane-4-carboxylic acid
Overview
Description
Spiro[2.4]heptane-4-carboxylic acid is a chemical compound with the CAS Number: 1497476-15-9 . It has a molecular weight of 140.18 . The IUPAC name for this compound is spiro[2.4]heptane-4-carboxylic acid . The InChI code for this compound is 1S/C8H12O2/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H,9,10) .
Molecular Structure Analysis
The molecular structure of Spiro[2.4]heptane-4-carboxylic acid consists of a total of 23 bonds. There are 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, and 1 five-membered ring .Physical And Chemical Properties Analysis
Spiro[2.4]heptane-4-carboxylic acid is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Medicinal Chemistry: Synthesis of Antiviral Agents
Spiro[2.4]heptane-4-carboxylic acid derivatives have been utilized in the synthesis of antiviral medications. A notable example is its role in the production of Ledipasvir , a drug used in the treatment of Hepatitis C virus (HCV) infections. The compound serves as a key element due to its structural influence on the drug’s ability to inhibit the non-structural protein 5A (NS5A), which is crucial for the viral replication cycle.
Organic Synthesis: Enantioselective Catalysis
In organic synthesis, spiro[2.4]heptane-4-carboxylic acid is involved in enantioselective catalysis . It’s used to create 4-substituted proline scaffolds, which are important in developing pharmaceuticals that require specific stereochemistry for efficacy. This application underscores the compound’s versatility in synthesizing complex molecules with high chiral purity.
Biochemistry: Peptide Conformational Analysis
Due to its rigid structure, spiro[2.4]heptane-4-carboxylic acid can be used to study peptide conformations . When introduced into peptides, it can induce conformational constraints that help in understanding the relationship between structure and function in biological systems.
Chemical Synthesis: Phase-Transfer Catalysis
Spiro[2.4]heptane-4-carboxylic acid plays a role in phase-transfer catalysis , facilitating reactions between compounds in different phases. This is particularly useful in industrial processes where the synthesis of complex organic compounds is required.
Safety And Hazards
properties
IUPAC Name |
spiro[2.4]heptane-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYOMNVKWOZAOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.4]heptane-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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